![molecular formula C11H16ClNO2S B1379094 3-Benzylsulfonylpyrrolidine hydrochloride CAS No. 1864064-41-4](/img/structure/B1379094.png)
3-Benzylsulfonylpyrrolidine hydrochloride
Overview
Description
Scientific Research Applications
Discovery and Optimization of Dual Inhibitors
In the realm of medicinal chemistry, particularly in the search for potent anticancer agents, "3-Benzylsulfonylpyrrolidine hydrochloride" may serve as a key intermediate in the synthesis of compounds targeting key enzymes and pathways. For example, a study on the discovery and optimization of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the synthesis of molecules exhibiting potent enzyme and cell activity, emphasizing the role of sulfonamide derivatives in achieving low clearance and high oral bioavailability, along with significant tumor growth inhibition in various cancer models (D'angelo et al., 2011).
Studies on Sulfonate Ester Hydrolysis
Another aspect of research where "3-Benzylsulfonylpyrrolidine hydrochloride" could be relevant is in the study of sulfonate ester hydrolysis, examining the reaction mechanisms and interpreting experimental and theoretical data. Such studies provide insights into the chemical behavior of sulfonate derivatives under various conditions, potentially informing the development of novel synthetic methodologies or the optimization of existing ones (Duarte et al., 2013).
Cytotoxic Compounds and Molecular Modeling
Research has also focused on the synthesis and evaluation of cytotoxic compounds, such as 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs, demonstrating selective toxicity for malignant cells. Such studies often utilize molecular modeling to understand the structural basis of cytotoxicity, indicating the potential application of "3-Benzylsulfonylpyrrolidine hydrochloride" in generating derivatives with enhanced anticancer properties (Pati et al., 2008).
Synthesis and Pro-apoptotic Effects
Moreover, the synthesis and investigation of new sulfonamide derivatives activating specific signaling pathways in cancer cells underscore the role of such compounds in inducing apoptosis. This area of research is crucial for developing targeted therapies that can selectively kill cancer cells without harming normal tissues, potentially involving "3-Benzylsulfonylpyrrolidine hydrochloride" as a precursor or scaffold (Cumaoğlu et al., 2015).
Antimicrobial Activity
Finally, studies on the synthesis and antimicrobial activity of new derivatives underscore the broad spectrum of biological activities exhibited by compounds derived from or related to "3-Benzylsulfonylpyrrolidine hydrochloride". These findings highlight the potential for such compounds to serve as the basis for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-benzylsulfonylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14,11-6-7-12-8-11)9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCBVBMHGJZVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylsulfonylpyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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